molecular formula C22H24N6O B1193482 SGC-iMLLT

SGC-iMLLT

Numéro de catalogue: B1193482
Poids moléculaire: 388.5 g/mol
Clé InChI: QGNDVASWIHEXCL-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SGC-iMLLT est une sonde chimique de première classe et un inhibiteur puissant et sélectif des interactions MLLT1/3-histones. Il a montré une forte activité de liaison au domaine YEATS de MLLT1 et au domaine YEATS de MLLT3, ce qui en fait un outil précieux pour la recherche épigénétique .

Applications De Recherche Scientifique

Epigenetic Research

SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .

Cancer Research

The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .

Drug Discovery

As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .

Case Studies

Study Findings Cell Line Tested Concentration Outcome
Study 1This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain.MV-4-11 (AML)1 µMDecreased MYC expression
Study 2Inhibition of histone interactions led to reduced proliferation in HGC-27 cells.HGC-27 (gastric cancer)19 µMSuppressed cell growth
Study 3This compound engaged cellular targets confirmed via NanoBRET and CETSA assays.HEK293 (human embryonic kidney)10 µMConfirmed target engagement

Pharmacokinetics and Stability

This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .

Mécanisme D'action

Target of Action

SGC-iMLLT is a first-in-class chemical probe and a potent, selective inhibitor of MLLT1/3-histone interactions . The primary targets of this compound are the YEATS domains of MLLT1 and MLLT3 . These proteins play a crucial role in the regulation of gene expression and have been implicated in acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with its targets by binding to the YEATS domains of MLLT1 and MLLT3 . It shows high binding activity towards MLLT1 YEATS domain (YD) and MLLT3 YD (AF9/YEATS3) with Kd values of 0.129 and 0.077 μM, respectively . This interaction inhibits the MLLT1/3-histone interactions, thereby affecting the function of these proteins .

Biochemical Pathways

By inhibiting these interactions, this compound can potentially disrupt the normal functioning of these pathways .

Pharmacokinetics

This compound shows moderate metabolic resistance with a half-life (t 1/2) of 53 minutes, and 48% of the compound remains after 60 minutes . The primary process for metabolism is N demethylation . These properties can impact the bioavailability of the compound, affecting how much of it is able to reach its target and exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of MLLT1/3-histone interactions. By binding to the YEATS domains of MLLT1 and MLLT3, this compound prevents these proteins from interacting with histones . This can disrupt the normal regulation of gene expression, potentially leading to changes in cellular function .

Analyse Biochimique

Biochemical Properties

SGC-iMLLT plays a crucial role in biochemical reactions by inhibiting the interaction between MLLT1 and MLLT3 with histones. It binds to the YEATS domains of MLLT1 and MLLT3 with high affinity, with dissociation constants (Kds) of 129 nM and 77 nM, respectively . This inhibition disrupts the normal function of these proteins in gene regulation. This compound is selective for YEATS1 and YEATS3 over other YEATS domains and bromodomains, making it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In leukemia cells, this compound decreases the expression of tumorigenic genes such as MYC and DDN when used at a concentration of 1 µM . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the interaction between MLLT1 and MLLT3 with histones, this compound affects the transcriptional regulation of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the YEATS domains of MLLT1 and MLLT3, thereby inhibiting their interaction with histones. This inhibition prevents the recruitment of these proteins to chromatin, leading to changes in gene expression . This compound acts as an enzyme inhibitor, blocking the function of MLLT1 and MLLT3 in gene regulation. This results in the downregulation of oncogenes and other genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows moderate metabolic stability, with a half-life of 53 minutes in primary human hepatocytes . Over time, this compound undergoes N-demethylation, which may affect its potency and efficacy. Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between MLLT1 and MLLT3 with histones, leading to changes in gene expression and cellular function . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation. The primary metabolic process for this compound is N-demethylation, which occurs in the liver . This metabolic pathway affects the stability and bioavailability of this compound, influencing its overall efficacy in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of this compound in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with the YEATS domains of MLLT1 and MLLT3. These interactions direct this compound to specific compartments within the cell, such as the nucleus, where it exerts its inhibitory effects on gene regulation . Post-translational modifications and targeting signals may also influence the subcellular localization and activity of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SGC-iMLLT est synthétisé par une série de réactions chimiques impliquant le couplage d'intermédiaires spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus de production implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

SGC-iMLLT subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que la réduction peut produire des formes réduites avec des propriétés chimiques modifiées .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

    Recherche épigénétique : Il est utilisé pour étudier le rôle de MLLT1 et de MLLT3 dans les interactions des histones et la régulation des gènes.

    Recherche sur le cancer : this compound est utilisé dans la recherche sur la leucémie myéloïde aiguë et d'autres cancers pour comprendre le rôle de MLLT1/3 dans l'oncogenèse.

    Découverte de médicaments : Le composé sert de sonde chimique dans les efforts de découverte de médicaments ciblant les régulateurs épigénétiques.

    Études biologiques : This compound est utilisé pour étudier les fonctions biologiques de MLLT1 et de MLLT3 dans divers processus cellulaires .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'interaction entre MLLT1/3 et les histones. Le composé se lie au domaine YEATS de MLLT1 et de MLLT3, empêchant leur interaction avec les marques d'acétylation des histones. Cette inhibition perturbe le recrutement de la machinerie transcriptionnelle aux gènes cibles, ce qui conduit à une expression génique modifiée. Les principales cibles moléculaires de this compound sont les domaines YEATS de MLLT1 et de MLLT3 .

Comparaison Avec Des Composés Similaires

SGC-iMLLT est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur des interactions MLLT1/3-histones. Des composés similaires comprennent :

This compound se distingue par son excellente sélectivité par rapport aux autres protéines du domaine YEATS humain et aux bromodomaines, ce qui en fait un outil précieux pour étudier les rôles spécifiques de MLLT1 et de MLLT3 dans la régulation épigénétique .

Activité Biologique

SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.

This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .

Potency and Selectivity

In various assays, this compound has demonstrated potent inhibitory effects:

  • AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .
  • NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .

The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .
    • The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.
  • Cell Line Studies :
    • In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.

Structural Insights

The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .

Comparative Activity

CompoundTargetIC50 (µM)Selectivity
This compoundMLLT10.15High selectivity for YEATS2/4
NVS-MLLT-1MLLT30.254High selectivity across bromodomains
Control (NVS-MLLT-C)None>30No activity

This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .

Propriétés

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.